molecular formula C22H17F3N4O3 B2971692 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 955781-14-3

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2971692
CAS RN: 955781-14-3
M. Wt: 442.398
InChI Key: RDWUBLHAQKLYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H17F3N4O3 and its molecular weight is 442.398. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Drug Discovery

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is implicated in antiviral drug discovery, particularly in the synthesis of compounds aimed at treating viral infections. A key focus has been on developing novel strategies and compounds to combat a range of viruses, including hemorrhagic fever and HIV. This research underscores the potential of such compounds in creating effective antiviral medications (De Clercq, 2009).

Central Nervous System Applications

Studies have explored the synthesis of derivatives of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide for their potential applications in the central nervous system. These derivatives have been examined for their ability to interact with central nervous system receptors, indicating their relevance in the development of CNS-targeting pharmaceuticals (Barlin, Davies, Ireland, & Zhang, 1992).

Antagonists in Pharmacology

Research has also been conducted on analogs of this compound for their use as antagonists in pharmacological applications, such as alpha(1)-adrenoceptor blocking properties. This area of study is crucial for understanding how these compounds can modulate receptor activity and can lead to the development of new therapeutic agents for various conditions (Betti et al., 2002).

Antisecretory Agents

The compound has shown relevance in the synthesis of antisecretory agents, particularly in the context of (H+,K+)-ATPase inhibitors. This is significant for developing new treatments for conditions like acid reflux and peptic ulcers, where controlling acid secretion is crucial (Kohl et al., 1992).

Anti-Influenza Activity

A notable application includes the synthesis of benzamide-based derivatives for their anti-influenza A virus activity. This research highlights the potential of these compounds in developing antiviral medications, particularly against strains like H5N1 (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3/c1-31-18-8-7-13(17-12-29-19(26-17)9-10-20(28-29)32-2)11-16(18)27-21(30)14-5-3-4-6-15(14)22(23,24)25/h3-12H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWUBLHAQKLYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

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